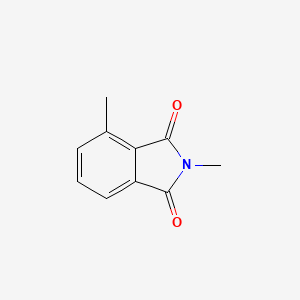

2,4-dimethylisoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)10(13)11(2)9(7)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEDZEXRESXLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510669 | |

| Record name | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83844-42-2 | |

| Record name | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethylisoindoline-1,3-dione: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This guide focuses on a specific derivative, 2,4-dimethylisoindoline-1,3-dione, providing a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications in research and drug development. As a Senior Application Scientist, this document aims to synthesize technical accuracy with practical insights to empower researchers in their scientific endeavors.

I. Core Molecular Structure and Properties

2,4-Dimethylisoindoline-1,3-dione is a derivative of phthalimide, characterized by the presence of two methyl groups, one attached to the nitrogen atom of the imide ring and the other to the aromatic ring at position 4.

Chemical Structure:

Caption: Chemical structure of 2,4-dimethylisoindoline-1,3-dione.

This structure imparts a unique combination of steric and electronic properties that influence its reactivity and biological activity. The N-methylation prevents the formation of hydrogen bonds at the imide nitrogen, a feature that can significantly alter its interaction with biological targets compared to unsubstituted or N-H phthalimides.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for designing experiments, formulating delivery systems, and interpreting biological data.

| Property | Value | Source |

| IUPAC Name | 2,4-dimethylisoindoline-1,3-dione | [2] |

| CAS Number | 83844-42-2 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Melting Point | Not experimentally determined for this specific compound. The closely related N-methylphthalimide has a melting point of 133-134 °C, which can serve as an estimate. | [3] |

| Boiling Point | Not available. | |

| Solubility | Phthalimides are generally slightly soluble in water but show good solubility in many organic solvents.[4][5] The acidic nature of the imide moiety in unsubstituted phthalimide contributes to its solubility in polar solvents through hydrogen bonding.[1] While N-methylation in 2,4-dimethylisoindoline-1,3-dione removes this hydrogen bond donor capability, the overall polarity of the molecule suggests solubility in moderately polar to nonpolar organic solvents. Experimental determination in solvents such as DMSO, DMF, chloroform, and ethyl acetate is recommended for specific applications. |

II. Synthesis of 2,4-Dimethylisoindoline-1,3-dione: A Step-by-Step Protocol

The synthesis of N-substituted phthalimides is a well-established chemical transformation. The following protocol is a robust and reproducible method for the laboratory-scale synthesis of 2,4-dimethylisoindoline-1,3-dione, adapted from general procedures for cyclic imide formation.[6][7]

Reaction Scheme

Caption: Synthetic workflow for 2,4-dimethylisoindoline-1,3-dione.

Experimental Protocol

Materials:

-

3-Methylphthalic anhydride

-

Methylamine (40% solution in water)

-

Glacial acetic acid

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylphthalic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Amine: While stirring, add a 40% aqueous solution of methylamine (1.1 to 1.2 equivalents) dropwise to the suspension. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Isolation: Pour the reaction mixture into a beaker of cold distilled water to precipitate the product fully. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any residual acetic acid and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2,4-dimethylisoindoline-1,3-dione as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and a catalyst. It facilitates the initial formation of the phthalamic acid intermediate and promotes the subsequent dehydrative cyclization to the imide.

-

Reflux Conditions: The elevated temperature is necessary to drive the dehydration and ring-closure step of the reaction, ensuring a high conversion to the desired product.

-

Aqueous Methylamine: While an anhydrous amine could be used, the aqueous solution is commercially available and generally effective for this transformation. The water is removed during the reflux in acetic acid.

-

Recrystallization: This is a critical step to remove impurities, such as unreacted starting materials and the intermediate phthalamic acid, resulting in a high-purity final product suitable for biological and analytical studies.

III. Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and methyl protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): The protons on the substituted benzene ring will appear in this region. Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets, triplets, or multiplets).

-

N-Methyl Protons (δ ~3.0 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

C4-Methyl Protons (δ ~2.5 ppm): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons (C=O) (δ ~165-170 ppm): The two equivalent carbonyl carbons of the imide ring are expected to resonate in this downfield region.[8]

-

Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring will appear in this range. The carbons directly attached to the carbonyl groups and the methyl group will have distinct chemical shifts.

-

N-Methyl Carbon (δ ~25 ppm): The carbon of the methyl group attached to the nitrogen.

-

C4-Methyl Carbon (δ ~20 ppm): The carbon of the methyl group on the aromatic ring.

IV. Applications in Research and Drug Development

The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[10][11][12] While specific biological data for 2,4-dimethylisoindoline-1,3-dione is limited, its structural similarity to other biologically active phthalimides suggests potential applications in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of isoindoline-1,3-dione derivatives.[11][12][13][14] These compounds have been shown to induce apoptosis and necrosis in various cancer cell lines, including leukemia and solid tumors.[10][13] The mechanism of action is often multifactorial, involving the inhibition of key enzymes or the modulation of signaling pathways critical for cancer cell survival and proliferation. The substitution pattern on the phthalimide core is a key determinant of anticancer efficacy. Therefore, 2,4-dimethylisoindoline-1,3-dione represents a valuable candidate for screening in anticancer drug discovery programs.

Other Potential Applications

The versatility of the phthalimide scaffold extends beyond oncology. Derivatives have been investigated for a range of other therapeutic effects, including:

-

Anti-inflammatory and Analgesic Activity

-

Antimicrobial and Antifungal Properties

-

Anticonvulsant Effects

The specific substitution pattern of 2,4-dimethylisoindoline-1,3-dione may confer novel or enhanced activity in any of these areas, making it a compound of interest for broader pharmacological screening.

V. Conclusion

2,4-Dimethylisoindoline-1,3-dione is a synthetically accessible derivative of the pharmacologically significant isoindoline-1,3-dione scaffold. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, a practical synthetic protocol, and a discussion of its potential applications. The insights provided herein are intended to facilitate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

VI. References

-

Phthalimide. PubChem. National Center for Biotechnology Information. [Link]

-

Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Sha'er, M. A. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. BioMed Research International, 2020, 8816964.

-

Khatun, M., Islam, M. R., & Khan, M. A. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22965-22995.

-

Al-Otaibi, J. S., El-Sayed, M. A. A., Al-Dosary, M. A., & El-Gamal, K. M. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules, 25(24), 5923.

-

Demir, B., Yilmaz, I., & Kucukoglu, K. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12047–12056.

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

-

Singh, J., Singha, T., Naskar, A., Kundu, M., & Kumar, R. (2016). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. ResearchGate.

-

Solubility of Phthalimide derivatives. ResearchGate. [Link]

-

Phthalimide. Wikipedia. [Link]

-

Al-Mokhanam, A. A., & Al-Zahrani, S. M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 643-655.

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

2-methyl-isoindole-1,3-dione. ChemSynthesis. [Link]

-

Table 6 The observed (in DMSO) and predicted 1 H and 13 C NMR isotropic... ResearchGate. [Link]

-

Process for making cyclic imides. Google Patents.

-

Taiwo, F. O., Adekunle, A. S., & Ojo, O. E. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 194-201.

-

nuclear magnetic resonance - spectroscopy. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

13C NMR Spectrum (1D, 400 MHz, H2O, simulated) (NP0000009). NP-MRD. [Link]

-

2-Ethylisoindoline-1,3-dione. ResearchGate. [Link]

-

Synthesis of isoindoline-1,3-diones. ResearchGate. [Link]

-

Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]

-

ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]

-

1H NMR, b1H NMR (D2O addition), and c13C NMR (in DMSO-d6) spectra of caffeine-H2SO4. ResearchGate. [Link]

Sources

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. 2,4-Dimethylisoindoline-1,3-dione 95% | CAS: 83844-42-2 | AChemBlock [achemblock.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phthalimide - Wikipedia [en.wikipedia.org]

- 6. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uoi.gr [chem.uoi.gr]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Technical Landscape of CAS 83844-42-2: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 83844-42-2, which is confirmed as 2,4-Dimethylisoindoline-1,3-dione . A notable discrepancy exists with the initially provided name "2-(2-Chloro-4-iodophenyl)-N-cyclopropyl-3-oxopropanenitrile," for which no corresponding CAS number or readily available safety and molecular weight data could be found. This document will focus on the confirmed identity of CAS 83844-42-2, presenting its molecular weight, a detailed analysis of its safety profile based on analogous compounds, and potential research applications. This guide is intended to equip researchers and drug development professionals with the critical information needed for safe handling, experimental design, and strategic application of this compound.

Chemical Identity and Molecular Characteristics

The compound registered under CAS number 83844-42-2 is unequivocally identified as 2,4-Dimethylisoindoline-1,3-dione. This identification is consistently supported by major chemical suppliers.

Molecular Weight: The molecular weight of 2,4-Dimethylisoindoline-1,3-dione is 175.18 g/mol .[1]

Chemical Structure:

Caption: Molecular Structure of 2,4-Dimethylisoindoline-1,3-dione.

Table 1: Physicochemical Properties of 2,4-Dimethylisoindoline-1,3-dione

| Property | Value | Source |

| CAS Number | 83844-42-2 | N/A |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Synonyms | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | N/A |

Safety Data Sheet Analysis

Hazard Identification

Based on the analysis of analogous compounds, 2,4-Dimethylisoindoline-1,3-dione should be treated as potentially hazardous. For the related compound 1,3-Indanedione, the following hazards are identified:

-

Acute Oral Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

It is prudent to assume that 2,4-Dimethylisoindoline-1,3-dione may exhibit similar properties.

First-Aid Measures

The following first-aid protocols are recommended as a precautionary measure:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Handling and Storage

Proper handling and storage are crucial to ensure laboratory safety.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE) Workflow

Sources

difference between 2,4-dimethylisoindoline-1,3-dione and N-methylphthalimide

An In-Depth Technical Guide to Differentiating 2,4-dimethylisoindoline-1,3-dione and N-methylphthalimide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,4-dimethylisoindoline-1,3-dione and N-methylphthalimide, two compounds built upon the versatile phthalimide scaffold. A critical point of clarification is addressed upfront: despite their structural similarity, these are not isomers but distinct chemical entities with different molecular formulas and weights. This guide elucidates the fundamental differences in their molecular structure, physicochemical properties, synthetic pathways, and spectroscopic signatures. By presenting detailed comparative data, step-by-step experimental protocols for synthesis and analysis, and clear visual diagrams, this document serves as an essential resource for researchers, scientists, and drug development professionals to ensure accurate identification, characterization, and application of these important chemical building blocks.

Introduction: The Privileged Phthalimide Scaffold

The phthalimide core, chemically known as isoindoline-1,3-dione, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and synthetic accessibility have made it a cornerstone for the development of a vast array of functional molecules. Phthalimide derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects.[1][2][3][4] Several FDA-approved drugs, such as thalidomide and its analogs, feature this core structure, highlighting its therapeutic relevance.[5] Given the profound impact that subtle structural modifications can have on a molecule's function, the precise characterization of its derivatives is paramount. This guide focuses on two such derivatives: N-methylphthalimide and 2,4-dimethylisoindoline-1,3-dione.

Foundational Distinction: Structural Analogs, Not Isomers

A frequent point of confusion for structurally similar molecules is the question of isomerism. It is crucial to establish from the outset that N-methylphthalimide and 2,4-dimethylisoindoline-1,3-dione are not structural isomers. Isomers share the same molecular formula but differ in the arrangement of their atoms. These two compounds possess different molecular formulas and, consequently, different molecular weights.

-

2,4-dimethylisoindoline-1,3-dione: Molecular Formula C₁₀H₉NO₂ [8]

They are best described as structural analogs, both belonging to the N-substituted phthalimide family but distinguished by the presence of an additional methyl group on the aromatic ring of 2,4-dimethylisoindoline-1,3-dione.

Comparative Molecular Structure

The key difference lies in the placement and number of methyl substituents on the isoindoline-1,3-dione framework.

-

N-methylphthalimide (also known as 2-methylisoindoline-1,3-dione) features a single methyl group attached to the nitrogen atom of the imide ring.[6]

-

2,4-dimethylisoindoline-1,3-dione possesses two methyl groups: one on the nitrogen atom (position 2) and a second on the benzene ring at position 4.[8]

This seemingly minor difference has significant implications for the molecule's synthesis, properties, and reactivity.

Caption: Structural comparison of N-methylphthalimide and 2,4-dimethylisoindoline-1,3-dione.

Physicochemical and Spectroscopic Differentiation

The difference in molecular formula directly translates to distinct physicochemical properties and unique spectroscopic fingerprints, which are essential for unambiguous identification.

Comparative Physicochemical Properties

| Property | N-methylphthalimide | 2,4-dimethylisoindoline-1,3-dione | Reference(s) |

| CAS Number | 550-44-7 | 83844-42-2 | [7][8] |

| Molecular Formula | C₉H₇NO₂ | C₁₀H₉NO₂ | [7][8] |

| Molecular Weight | 161.16 g/mol | 175.19 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | Solid (Appearance not specified) | [6] |

| Melting Point | 129-132 °C | Not specified | [9][10] |

Spectroscopic Analysis: The Definitive Toolkit

Spectroscopic methods provide the most robust and definitive means of distinguishing between these two compounds.

-

Mass Spectrometry (MS): This is the most direct technique for differentiation. The two compounds will exhibit distinct molecular ion peaks ([M]⁺) corresponding to their different molecular weights.

-

N-methylphthalimide: [M]⁺ = m/z 161

-

2,4-dimethylisoindoline-1,3-dione: [M]⁺ = m/z 175

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a clear and characteristic "fingerprint" based on the chemical environment of the protons.

-

¹H NMR of N-methylphthalimide:

-

Aromatic protons: A multiplet signal for the four protons on the unsubstituted benzene ring (typically ~7.7-7.9 ppm).[11]

-

N-Methyl protons: A sharp singlet for the three protons of the methyl group attached to the nitrogen (typically ~3.1-3.2 ppm).

-

-

¹H NMR of 2,4-dimethylisoindoline-1,3-dione (Predicted):

-

Aromatic protons: A more complex pattern with distinct signals for the three protons on the substituted benzene ring.

-

N-Methyl protons: A sharp singlet for the N-methyl group, similar in shift to that in N-methylphthalimide.

-

Aromatic-Methyl protons: A distinct sharp singlet for the three protons of the methyl group on the benzene ring (typically ~2.4-2.6 ppm). The presence of this second singlet is a key distinguishing feature.

-

-

-

Infrared (IR) Spectroscopy: Both compounds will display characteristic strong absorption bands for the imide carbonyl (C=O) groups.[9]

-

Symmetric C=O stretch: ~1780 cm⁻¹

-

Asymmetric C=O stretch: ~1715 cm⁻¹ While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) will exist due to the additional C-C and C-H bonds of the aromatic methyl group in 2,4-dimethylisoindoline-1,3-dione.

-

Synthesis Pathways: The Impact of the Starting Material

The synthesis of these analogs underscores their structural differences, as they originate from different starting materials. The most common and efficient method for synthesizing N-substituted phthalimides is the condensation of a primary amine with the corresponding phthalic anhydride.[12][13][14]

-

Synthesis of N-methylphthalimide: This reaction proceeds by reacting phthalic anhydride with methylamine.[15][16]

-

Synthesis of 2,4-dimethylisoindoline-1,3-dione: This requires starting with 3-methylphthalic anhydride and reacting it with methylamine.

The choice of the anhydride precursor is the critical determinant of the final product's substitution pattern on the aromatic ring.

Caption: Divergent synthetic pathways determined by the choice of anhydride starting material.

Applications in Research and Drug Development

While both compounds are part of the broader phthalimide family, their specific uses and potential applications differ.

-

N-methylphthalimide: This compound is a widely utilized and commercially available chemical intermediate.[10][17] Its primary role is as a stable, versatile building block for constructing more complex molecules in the pharmaceutical, agrochemical, and dye industries.[6][18][19] It serves as a precursor for introducing the N-methylated phthalimide moiety into larger molecular architectures.

-

2,4-dimethylisoindoline-1,3-dione: As a more substituted analog, this compound is less common as a bulk intermediate. Its value lies in its potential as a bioactive molecule itself or as a scaffold for further functionalization in drug discovery programs. The phthalimide core is known to be a pharmacophore for a range of biological targets.[3][5] The addition of the methyl group on the aromatic ring can influence factors like metabolic stability, lipophilicity, and binding affinity to target proteins, making it a candidate for screening in various therapeutic areas such as oncology, inflammation, and infectious diseases.[1][2]

Experimental Protocols

Protocol: Synthesis of N-methylphthalimide

This protocol describes a common method for the synthesis of N-methylphthalimide via the condensation of phthalic anhydride and methylamine.[15][16]

Materials:

-

Phthalic anhydride

-

Aqueous methylamine solution (e.g., 40%)

-

Glacial acetic acid (optional, as solvent/catalyst)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and a slight excess of aqueous methylamine solution (1.1 eq).

-

Optional: Add glacial acetic acid as a solvent to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 110-130°C) and maintain for 2-3 hours. The reaction involves the initial formation of the phthalamic acid intermediate, followed by cyclization via dehydration to the imide.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of cold deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and water-soluble byproducts.

-

Purify the crude product by recrystallization from hot ethanol to yield N-methylphthalimide as a white crystalline solid.

-

Dry the purified product under vacuum. Confirm identity and purity using melting point analysis, MS, and NMR.

Protocol: Analytical Differentiation by HPLC-MS

This protocol outlines a general workflow for separating and identifying the two compounds in a mixture using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[20][21]

Instrumentation & Reagents:

-

HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mass spectrometer with an electrospray ionization (ESI) source.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Sample: A dilute solution of the compound(s) in acetonitrile or methanol.

Procedure:

-

Method Setup:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Program a linear gradient, for example: 0-1 min (10% B), 1-10 min (10% to 90% B), 10-12 min (90% B), 12-12.1 min (90% to 10% B), 12.1-15 min (10% B).

-

Set the MS to scan in positive ion mode over a mass range that includes the molecular weights of both compounds (e.g., m/z 100-300).

-

-

Sample Injection: Inject a small volume (e.g., 5 µL) of the sample solution.

-

Data Acquisition & Analysis:

-

Chromatogram: The HPLC will separate the compounds based on their polarity. 2,4-dimethylisoindoline-1,3-dione, being more nonpolar due to the extra methyl group, is expected to have a longer retention time than N-methylphthalimide on a reverse-phase column.

-

Mass Spectra: Extract the mass spectrum for each chromatographic peak.

-

The peak corresponding to N-methylphthalimide will show a prominent ion at m/z 162 ([M+H]⁺) .

-

The peak corresponding to 2,4-dimethylisoindoline-1,3-dione will show a prominent ion at m/z 176 ([M+H]⁺) .

-

-

-

Confirmation: The combination of a unique retention time and a distinct molecular ion mass provides unambiguous identification and differentiation of the two compounds.

Caption: Analytical workflow for the unambiguous differentiation using HPLC-MS.

Conclusion

While N-methylphthalimide and 2,4-dimethylisoindoline-1,3-dione are both derivatives of the medicinally significant phthalimide scaffold, they are fundamentally different compounds. They do not share the same molecular formula and are therefore not isomers. This guide has systematically detailed their differences in structure, synthesis, physicochemical properties, and spectroscopic signatures. For the researcher and drug development professional, the key takeaway is the necessity of rigorous analytical characterization. Techniques like Mass Spectrometry and NMR spectroscopy are not merely confirmatory but essential tools for distinguishing these analogs, ensuring the integrity of experimental data and the precise structure-activity relationships that drive modern scientific discovery.

References

-

N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (n.d.). PMC. [Link]

-

N-Methylphthalimide - High Purity Chemical at Best Price. (n.d.). IndiaMART. [Link]

-

Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. [Link]

-

Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. (2023). ACS Publications. [Link]

-

The Characterization of N-methylphthalimide (NMP). (n.d.). DEA.gov. [Link]

-

Synthesis of N-substituted phthalimides. (n.d.). ResearchGate. [Link]

-

N-Methylphthalimide. (2018). SIELC Technologies. [Link]

-

Synthesis of N-methylphthalimide. (n.d.). PrepChem.com. [Link]

-

Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. (n.d.). UCL Discovery. [Link]

- Process for preparing n-substituted cyclic imides. (2010).

-

N-Methylphthalimide. (n.d.). PubChem. [Link]

-

An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. (n.d.). PMC. [Link]

-

Phthalimide analogs for antimalarial drug discovery. (n.d.). PMC. [Link]

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (n.d.). PMC. [Link]

-

Synthesis of 4-Nitro-N-Methylphthalimide. (n.d.). Scribd. [Link]

-

What spectral technique is used to distinguish between structural isomers?. (2023). Quora. [Link]

-

SilvaJunior, J. G. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Juniper Publishers. [Link]

-

Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). [Link]

-

N-methylphthalimide. (2024). ChemBK. [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PMC. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedgrid.com [biomedgrid.com]

- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. N-Methylphthalimide | C9H7NO2 | CID 11074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dimethylisoindoline-1,3-dione 95% | CAS: 83844-42-2 | AChemBlock [achemblock.com]

- 9. N-Methylphthalimide | 550-44-7 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. dea.gov [dea.gov]

- 12. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. prepchem.com [prepchem.com]

- 16. scribd.com [scribd.com]

- 17. N-Methylphthalimide - High Purity Chemical at Best Price [papchemlifesciences.co.in]

- 18. N-methylphthalimide | 550-44-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 19. guidechem.com [guidechem.com]

- 20. N-Methylphthalimide | SIELC Technologies [sielc.com]

- 21. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Methylation of 4-Methylphthalimide

Abstract & Scope

This application note details the optimized protocol for the

This guide presents two validated workflows:

-

Method A (Standard): Potassium Carbonate (

) in DMF.[1] Recommended for high purity and scalability. -

Method B (Rapid): Sodium Hydride (

) in DMF. Recommended for high-throughput screening or difficult substrates.

Key Performance Indicators (KPIs):

-

Target Yield: >90%

-

Purity: >98% (HPLC)

-

Reaction Time: 2–12 hours (Method dependent)

Safety & Handling (Critical)

Methyl Iodide (MeI) is a volatile neurotoxin and suspected carcinogen.[2][3][4][5] It possesses a high vapor pressure and penetrates standard nitrile gloves rapidly.

| Hazard | Mitigation Strategy |

| Inhalation Toxicity | All operations must occur in a certified fume hood. |

| Skin Absorption | Use Silver Shield™ (Laminate) gloves. Standard nitrile offers <5 min breakthrough protection. |

| Volatility | Store MeI at 4°C. Chill reagents before addition to minimize vaporization. |

| Waste Disposal | Quench excess MeI with aqueous ammonia or sodium thiosulfate before disposal. |

Reaction Mechanism

The reaction proceeds via a classic Gabriel-type

Mechanistic Pathway

Figure 1: Mechanistic pathway for the N-methylation of 4-methylphthalimide. The reaction is driven by the formation of the nucleophilic imide anion.[6]

Experimental Protocols

Materials Checklist

-

Substrate: 4-Methylphthalimide (1.0 equiv)

-

Reagent: Methyl Iodide (1.2 – 1.5 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Base:

-

Method A: Potassium Carbonate (

), anhydrous, granular. -

Method B: Sodium Hydride (

), 60% dispersion in mineral oil.

-

Method A: The "Gold Standard" ( / DMF)

Best for: Routine synthesis, scale-up, and minimizing moisture sensitivity.

-

Setup: Charge a round-bottom flask with 4-methylphthalimide (10 mmol, 1.61 g) and anhydrous

(15 mmol, 2.07 g, 1.5 equiv). -

Solvation: Add DMF (20 mL, 0.5 M concentration). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation. The suspension may turn slightly yellow.

-

Addition: Add Methyl Iodide (15 mmol, 0.94 mL, 1.5 equiv) dropwise via syringe.

-

Note: If scaling up >10g, use an addition funnel and cool the flask to 0°C during addition to manage exotherm.

-

-

Reaction: Stir at RT for 2 hours , then heat to 50°C for 2 hours .

-

Monitoring: Check TLC (30% EtOAc/Hexane). Product

will be higher than starting material.

-

-

Quench & Workup:

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

The product should precipitate as a white/off-white solid.

-

Filter the solid and wash with cold water (

mL) to remove residual DMF and inorganic salts.

-

-

Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/Water.

Method B: High-Throughput / Difficult Substrates ( / DMF)

Best for: Rapid kinetics or if Method A yields <80%. Requires strict anhydrous conditions.

-

Setup: Flame-dry a flask under

atmosphere. -

Base Activation: Add

(12 mmol, 0.48 g of 60% dispersion, 1.2 equiv) to the flask. Wash with hexane ( -

Solvation: Add DMF (15 mL) and cool to 0°C .

-

Deprotonation: Dissolve 4-methylphthalimide (10 mmol, 1.61 g) in DMF (5 mL) and add dropwise to the

suspension.-

Observation: Vigorous evolution of

gas. Stir at 0°C for 30 mins until gas evolution ceases.

-

-

Alkylation: Add Methyl Iodide (12 mmol, 0.75 mL, 1.2 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT. Stir for 1–2 hours .

-

Workup: Carefully quench with saturated

solution (excess

Process Workflow & Data

Workflow Diagram

Figure 2: Operational workflow for the isolation of N-methyl-4-methylphthalimide.

Comparative Data Table

| Parameter | Method A ( | Method B ( |

| Reaction Time | 4–6 Hours | 1–2 Hours |

| Typical Yield | 88–95% | 90–98% |

| Impurity Profile | Very Clean (Precipitation) | Mineral oil residues (if not washed) |

| Moisture Tolerance | Moderate | Low (Strictly Anhydrous) |

| Scalability | High (Kg scale feasible) | Low (H2 gas management required) |

Analytical Validation

To confirm the identity of N-methyl-4-methylphthalimide :

-

1H NMR (CDCl3, 400 MHz):

-

~3.15 ppm (s, 3H,

-

~2.50 ppm (s, 3H,

- ~7.4–7.8 ppm (m, 3H, Aromatic protons).

-

~3.15 ppm (s, 3H,

-

IR Spectroscopy:

-

Strong Carbonyl (

) stretches at -

Absence of broad N-H stretch (

3200

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or wet solvent. | Ensure DMF is anhydrous. Increase base to 2.0 equiv. |

| Oily Product | Residual DMF. | Wash the precipitate more thoroughly with water. Dissolve in EtOAc and wash with LiCl solution (5%) to remove DMF. |

| Starting Material Remains | MeI evaporation. | MeI is volatile (bp 42°C).[5] Ensure the system is sealed or use a reflux condenser if heating >40°C. Add an extra 0.5 eq of MeI. |

| Ring Opening | Hydrolysis due to high pH + water. | Avoid heating above 80°C in the presence of |

References

-

Gabriel Synthesis Mechanism & Scope

-

Standard N-Alkylation Protocol (Phthalimides)

-

Use of K2CO3/DMF for Imides

-

Safety Data for Methyl Iodide

-

PubChem Compound Summary for CID 6328, Methyl Iodide. National Center for Biotechnology Information. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. chamberlandresearch.com [chamberlandresearch.com]

- 4. calibrechem.com [calibrechem.com]

- 5. Managing Methyl Iodide Spills and Accidents | PDF [slideshare.net]

- 6. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Crystallization Solvent Systems for N-Methyl-4-Methylphthalimide Purification

The following Application Note and Protocol is designed for researchers and process chemists requiring high-purity N-methyl-4-methylphthalimide (also known as 4-methyl-N-methylphthalimide).

Abstract & Scope

N-methyl-4-methylphthalimide is a critical intermediate in the synthesis of high-performance polyimides, pharmaceutical scaffolds, and organic electronic materials. While synthesis via the condensation of 4-methylphthalic anhydride and methylamine is straightforward, achieving purities >99.5% is complicated by the presence of unreacted anhydride, hydrolyzed acid byproducts (4-methylphthalic acid), and regioisomers (N-methyl-3-methylphthalimide).

This guide provides a field-proven, self-validating framework for the purification of N-methyl-4-methylphthalimide. We move beyond generic "recrystallization" to define specific solvent systems that target distinct impurity profiles.

Compound Profile & Impurity Analysis[1][2]

Before selecting a solvent system, the crude material's impurity profile must be understood.

| Parameter | Description | Criticality |

| Target Compound | N-Methyl-4-methylphthalimide | Solid, typically off-white to white crystals. |

| Major Impurity A | 4-Methylphthalic Anhydride | Unreacted starting material. Moisture sensitive. |

| Major Impurity B | 4-Methylphthalic Acid | Hydrolysis product. Highly polar, insoluble in non-polar solvents. |

| Major Impurity C | N-Methyl-3-methylphthalimide | Regioisomer (if technical grade anhydride used). Difficult to separate due to similar solubility. |

| Melting Point | ~130–150 °C (Analogous Est.) | Note: Precise MP varies by polymorph; use DSC for confirmation. |

Mechanistic Solubility Logic

-

The Methyl Effect: The 4-methyl group increases lipophilicity compared to the parent N-methylphthalimide, making the compound more soluble in aromatic hydrocarbons (Toluene) and less soluble in water.

-

The Imide Functionality: Provides hydrogen bond acceptance but lacks donation, making it highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in alcohols (Ethanol, IPA) at high temperatures.

Solvent System Selection Matrix

Use the following decision tree to select the optimal protocol based on your crude material's status.

Figure 1: Solvent Selection Decision Tree. Select Protocol B for difficult isomer separations; Protocol A for general purity enhancement.

Detailed Experimental Protocols

Protocol A: The "Green" Standard (Ethanol Recrystallization)

Best For: Removal of trace colored impurities and hydrolyzed acid byproducts. Solvent System: Ethanol (95%) or Isopropyl Alcohol (IPA).

-

Dissolution: Charge crude N-methyl-4-methylphthalimide into a round-bottom flask. Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.

-

Reflux: Heat the mixture to reflux (~78°C). The solution should become clear.

-

Checkpoint: If solids remain after 10 minutes of reflux, they are likely inorganic salts or 4-methylphthalic acid. Perform a hot filtration.

-

-

Cooling (Nucleation Control): Remove heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

-

Why: Rapid cooling traps impurities in the crystal lattice.

-

-

Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.

-

Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold Ethanol (2 x 1 mL/g).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: The "Isomer Rejector" (Toluene/Heptane)

Best For: Separating the 4-methyl isomer from the 3-methyl isomer and removing unreacted anhydride. Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).

-

Dissolution: Dissolve crude solid in Toluene at 90-100°C. Use the minimum amount required for complete dissolution (approx. 3-4 mL/g).

-

Anti-Solvent Addition: While maintaining temperature at ~80°C, slowly add Heptane dropwise until a persistent cloudiness (turbidity) is observed.

-

Re-solubilization: Add a small volume of Toluene to just clear the solution.

-

Selective Crystallization: Allow to cool very slowly to room temperature.

-

Filtration: Filter at room temperature (do not chill to 0°C, as this may precipitate the impurities).

-

Wash: Wash with a 1:1 mixture of Toluene/Heptane.

Protocol C: Rapid Isolation (DMF/Water Precipitation)

Best For: Bulk recovery from crude reaction mixtures (lower purity). Solvent System: DMF (Solvent) / Water (Anti-solvent).

-

Dissolve crude material in minimal DMF at room temperature.

-

Slowly add Water (3x volume of DMF) with vigorous stirring.

-

The product will crash out as a white precipitate.[2]

-

Filter and wash extensively with water to remove DMF traces.

-

Warning: This method often traps impurities and is difficult to dry completely. Use only for intermediate grade material.

-

Process Workflow & Control

The following diagram illustrates the complete purification lifecycle, emphasizing the "Self-Validating" checkpoints.

Figure 2: End-to-End Purification Workflow with Validation Loop.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a liquid oil rather than crystals. | The solution is too concentrated or cooling is too fast. Re-heat, add 10% more solvent, and seed with a pure crystal at the saturation point. |

| Low Yield | High solubility in the chosen solvent. | Concentrate the mother liquor by 50% and perform a second crop crystallization (note: second crop will have lower purity). |

| Yellow Color | Trace oxidation byproducts or nitrated impurities (if nitro-precursors used). | Add activated carbon (Charcoal) during the hot dissolution step (Protocol A), stir for 10 min, then hot filter through Celite. |

| Acid Smell | Hydrolysis of imide ring. | The solvent was likely wet. Ensure Ethanol/Toluene is anhydrous. Recrystallize from Toluene to remove the acid impurity. |

References

- Source: Google Patents (CN101357899A)

-

Isomer Stability & Separation

- Title: "Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide"

-

Source: ResearchGate / J. Chem. Thermodynamics[4]

-

URL:[Link]

- Relevance: Establishes the thermodynamic stability differences between 3- and 4-substituted phthalimides, validating the thermodynamic control used in Protocol B.

-

General Characterization of N-Methylphthalimides

- Title: "The Characteriz

- Source: DEA Special Testing and Research Labor

-

URL:[Link]

- Relevance: Provides baseline spectral data (NMR, IR, MS)

-

Organic Syntheses Standard Procedures

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. CN1733726A - N-methylphthalimide preparation process - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]

- 6. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]

Application Note & Protocol: Synthesis of N-Methylphthalimide via Reflux Condensation

Abstract

This document provides a comprehensive guide for the synthesis of N-methylphthalimide through the reflux condensation of phthalic anhydride with methylamine. N-substituted phthalimides are a vital class of compounds in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers.[1] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will elucidate the underlying reaction mechanism, provide a robust experimental procedure, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.

Introduction & Scientific Background

The formation of an imide from an anhydride and a primary amine is a cornerstone reaction in organic chemistry. The Gabriel synthesis, a well-known method for preparing primary amines, relies on the stability and selective reactivity of the phthalimide functional group.[2] The direct synthesis of N-substituted phthalimides, such as N-methylphthalimide, is most commonly achieved by the dehydrative condensation of phthalic anhydride with a primary amine.[3][4]

This reaction is typically performed at elevated temperatures to facilitate the intramolecular cyclization and dehydration of an intermediate amic acid.[5] Heating the reaction mixture under reflux is the preferred method for this transformation. Refluxing allows the reaction to be maintained at the constant boiling temperature of the solvent, accelerating the reaction rate without the loss of solvent or reagents through evaporation.[6][7] The vapors produced are cooled by a condenser and returned to the reaction flask, ensuring stable reaction conditions over an extended period.[7]

Reaction Mechanism

The condensation of phthalic anhydride with methylamine proceeds via a two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of the primary amine (methylamine) on one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamic acid intermediate (N-methylphthalamic acid). This step is generally rapid and can often occur at room temperature.

-

Intramolecular Cyclization (Dehydration): The second step is an intramolecular nucleophilic attack by the amide nitrogen on the remaining carboxylic acid carbonyl. This is a dehydration reaction, eliminating a molecule of water to form the stable five-membered imide ring of N-methylphthalimide. This cyclization is the rate-limiting step and requires thermal energy, which is supplied by heating under reflux.[8]

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the formation of N-methylphthalimide.

Experimental Protocol

This protocol details the synthesis of N-methylphthalimide using an aqueous solution of methylamine and glacial acetic acid as the solvent. Acetic acid serves both as a solvent and as a catalyst for the dehydration step.

Materials & Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 14.81 g (0.1 mol) | Sigma-Aldrich | Purity ≥ 99% |

| Methylamine Solution | CH₃NH₂ | 31.06 | 15.5 mL (~0.2 mol) | Sigma-Aldrich | 40% in H₂O |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Fisher Scientific | ACS Grade |

| Ethanol | C₂H₅OH | 46.07 | ~100 mL | VWR | For recrystallization |

| Distilled Water | H₂O | 18.02 | As needed | In-house | For washing |

Equipment

-

250 mL Round-Bottom Flask (RBF)[9]

-

Liebig or Allihn Condenser[10]

-

Lab Jack[9]

-

Clamps and Stand[11]

-

Water Tubing[10]

-

Buchner Funnel and Filter Flask

-

Beakers and Graduated Cylinders

-

Crystallizing Dish

Reflux Apparatus Setup

Causality Behind the Setup: The reflux apparatus is designed to safely heat a reaction for an extended period. The vertical condenser is critical; it uses a continuous flow of cold water to cool any solvent vapors, causing them to condense and drip back into the reaction flask, thus preventing the loss of solvent and maintaining a constant concentration of reactants.[6]

-

Positioning: Assemble the apparatus in a fume hood, ensuring access to a water source and drain.[9]

-

Flask Clamping: Securely clamp the 250 mL round-bottom flask by the neck to a retort stand. Do not over-tighten.

-

Heating: Place the heating mantle on a lab jack directly below the flask. This allows the heat source to be quickly lowered and removed if the reaction needs to be cooled rapidly.[9]

-

Condenser: Attach the condenser vertically to the top of the RBF. Ensure the ground glass joints are snug. A light application of grease is acceptable if necessary, but often not required for this solvent system.

-

Water Flow: Connect the water tubing to the condenser. The water inlet should be the lower arm, and the outlet should be the upper arm.[6][11] This ensures the condenser jacket fills completely with cold water for maximum cooling efficiency. Run the outlet tube to a sink drain.

-

Final Check: Start a gentle flow of water through the condenser before applying heat.

Step-by-Step Procedure

-

Charging the Flask: To the 250 mL round-bottom flask, add a magnetic stir bar, 14.81 g (0.1 mol) of phthalic anhydride, and 100 mL of glacial acetic acid. Stir to dissolve.

-

Amine Addition: While stirring, slowly and carefully add 15.5 mL (~0.2 mol) of the 40% aqueous methylamine solution. An excess of the amine is used to ensure the complete consumption of the limiting reactant, phthalic anhydride. The initial reaction is exothermic as the amic acid forms; addition should be controlled to prevent excessive heat generation.

-

Initiating Reflux: Assemble the reflux apparatus as described in section 4.3. Turn on the magnetic stirrer to a moderate speed. Begin heating the mixture using the heating mantle.

-

Reflux Period: Heat the reaction mixture to a gentle reflux. The "reflux ring"—the boundary where vapor is actively condensing and returning to the flask—should be visible in the lower third of the condenser.[6] Maintain the reflux for 4 hours.[1][12] This extended heating period is necessary to drive the dehydration of the intermediate amic acid to the final imide product.[13]

-

Cooling and Precipitation: After 4 hours, turn off the heating mantle and lower it away from the flask. Allow the reaction mixture to cool to room temperature. The product, N-methylphthalimide, is less soluble in the cooled solvent and will begin to precipitate out as a solid. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with two portions of cold distilled water (2 x 50 mL) to remove any remaining acetic acid and water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14] This process purifies the product, as impurities will remain in the ethanol mother liquor.

-

Final Product Collection: Collect the purified, colorless, needle-like crystals by vacuum filtration. Wash them with a small amount of cold ethanol. Dry the product in a desiccator or a low-temperature oven.

-

Analysis: Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point (literature M.P.: 134-135 °C) and, if available, by spectroscopic methods (FT-IR, NMR).[12]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of N-methylphthalimide.

Safety & Handling

-

General: Conduct the entire procedure within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Phthalic Anhydride: Corrosive. Causes severe skin burns and eye damage. Avoid inhalation of dust.

-

Methylamine: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.

-

Glacial Acetic Acid: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.[1]

-

Heating: Never heat a closed system. Ensure the top of the reflux condenser is open to the atmosphere to prevent pressure buildup.[11] Use a lab jack for the heating mantle to allow for quick removal of the heat source in an emergency.[9]

References

-

Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.

-

CDN. (n.d.). How to set up a reflux apparatus.

-

Doraghi, F., & Morshedsolouk, M. H. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 23055-23091.

-

Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14). Chemical/Laboratory Techniques: Reflux setup [Video]. YouTube.

-

Maji, M., & Biju, A. T. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 12(1), 470.

-

Guidechem. (n.d.). What is the significance of N-Methylphthalimide?.

-

PrepChem.com. (n.d.). Synthesis of N-methylphthalimide.

-

University of York. (n.d.). Setting up a reflux.

-

Organic Chemistry Portal. (n.d.). Phthalimides.

-

LibreTexts Chemistry. (2022, May 5). 1.4K: Reflux.

-

ChemicalBook. (2025, September 19). Synthesis of N-Methylphthalimide and its derivatives.

-

Guan, C. (2008). The synthetic method of N methyl phthalimide. Google Patents.

-

Wikipedia. (n.d.). Reflux.

-

Rindone, B., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25255-25290.

-

Zhou, Y. M., et al. (2008). New process for synthesis of N-methylphthalimide. Speciality Petrochemicals, 25(4), 4-6.

-

Borrego, J. M. (2016, April 20). Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?. Quora.

-

LibreTexts Chemistry. (2023, January 14). 24.7: Synthesis of Amines.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalimides [organic-chemistry.org]

- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reflux - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Chemistry Teaching Labs - Setting up a reflux [chemtl.york.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]

- 13. CN106117111A - The synthetic method of N methyl phthalimide - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethylisoindoline-1,3-dione

Welcome to the Technical Support Center for the synthesis of 2,4-dimethylisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve the yield and purity of your target compound.

Introduction

The synthesis of 2,4-dimethylisoindoline-1,3-dione, an N-methylated derivative of 4-methylphthalimide, is a crucial step in the development of various organic compounds. While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a comprehensive resource to navigate these potential issues, grounded in established chemical principles and practical laboratory experience.

The primary synthetic route involves the reaction of 4-methylphthalic anhydride with methylamine. This process is analogous to the well-established Gabriel synthesis of primary amines, where a phthalimide derivative is formed.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-dimethylisoindoline-1,3-dione?

A1: The most prevalent and direct method is the condensation reaction between 4-methylphthalic anhydride and methylamine.[4][5][6] This reaction is typically carried out by heating the reactants in a suitable solvent.

Q2: What is a typical expected yield for this synthesis?

A2: With optimized conditions, yields for the synthesis of N-alkylated phthalimides can be quite high, often in the range of 70-95%.[1][7] However, yields can be significantly lower if the reaction conditions are not carefully controlled.

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: The key parameters to monitor and optimize are:

-

Purity of reactants and solvent: Ensure that 4-methylphthalic anhydride, methylamine, and the chosen solvent are of high purity and anhydrous, as water can lead to side reactions.

-

Reaction temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of reactants or products.

-

Reaction time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

-

Stoichiometry of reactants: The molar ratio of methylamine to 4-methylphthalic anhydride can influence the yield and byproduct formation.

Q4: Can I use aqueous methylamine for this reaction?

A4: While it is possible to use aqueous methylamine, it can introduce water into the reaction mixture, which can hydrolyze the 4-methylphthalic anhydride to 4-methylphthalic acid.[8] This side reaction will reduce the yield of the desired product. Using anhydrous methylamine (gas or in a non-aqueous solvent) is generally preferred.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2,4-dimethylisoindoline-1,3-dione.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of 2,4-dimethylisoindoline-1,3-dione, or the reaction does not seem to be proceeding at all. What are the possible causes and solutions?

A: Low or no yield can stem from several factors. Here is a systematic approach to troubleshooting this issue:

-

Cause 1: Inactive Reactants. The 4-methylphthalic anhydride may have hydrolyzed due to improper storage.

-

Solution: Use freshly opened or properly stored 4-methylphthalic anhydride. Consider recrystallizing the anhydride if its purity is questionable.

-

-

Cause 2: Insufficient Reaction Temperature. The reaction may be too slow at the current temperature.

-

Cause 3: Poor Quality Solvent. The presence of water or other impurities in the solvent can inhibit the reaction.

-

Solution: Use a high-purity, anhydrous solvent. If using a solvent like DMF, ensure it is from a fresh, sealed bottle or has been properly dried.[10]

-

-

Cause 4: Inefficient Amine Addition. If using gaseous methylamine, it may not be efficiently bubbling through the reaction mixture.

-

Solution: Ensure good dispersion of the gas with efficient stirring. Alternatively, use a solution of methylamine in a suitable anhydrous solvent.

-

Problem 2: Presence of a Water-Soluble Impurity in the Product

Q: After workup, I have a significant amount of a water-soluble impurity that is difficult to separate from my product. What is this impurity and how can I avoid it?

A: This is a common issue, and the impurity is likely 4-methylphthalic acid or its methylammonium salt.

-

Cause: Hydrolysis of the Anhydride. This occurs when water is present in the reaction mixture, either from the solvent, the methylamine solution, or atmospheric moisture. The anhydride ring opens to form the dicarboxylic acid.

-

Solution 1: Use Anhydrous Conditions. As mentioned previously, using anhydrous reactants and solvents is the most effective way to prevent this side reaction. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

-

Solution 2: Optimized Workup. During the workup, a wash with a weak base (e.g., a saturated solution of sodium bicarbonate) can help remove the acidic impurity. The desired product, being neutral, should remain in the organic layer.

-

Problem 3: Product is Contaminated with Unreacted Starting Material

Q: My final product is contaminated with a significant amount of unreacted 4-methylphthalic anhydride. How can I improve the conversion?

A: Incomplete conversion is a common challenge that can often be resolved by adjusting the reaction conditions.

-

Cause 1: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed to completion.

-

Solution: Increase the reaction time and/or temperature. Monitor the disappearance of the starting material by TLC to determine the optimal reaction duration.

-

-

Cause 2: Sub-stoichiometric Amount of Methylamine. An insufficient amount of methylamine will naturally lead to unreacted anhydride.

-

Solution: Use a slight excess of methylamine to ensure the complete consumption of the 4-methylphthalic anhydride.

-

-

Cause 3: Poor Mixing. If the reactants are not adequately mixed, localized areas of low reactant concentration can lead to incomplete reaction.

-

Solution: Ensure efficient stirring throughout the reaction.

-

Experimental Protocols

Synthesis of 2,4-Dimethylisoindoline-1,3-dione

This protocol describes the synthesis of 2,4-dimethylisoindoline-1,3-dione from 4-methylphthalic anhydride and methylamine in glacial acetic acid.

Materials:

-

4-Methylphthalic anhydride

-

Methylamine (40% solution in water or as a gas)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methylphthalic anhydride (1 equivalent) in glacial acetic acid.

-

Slowly add methylamine (1.1 to 1.2 equivalents) to the suspension with stirring. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete (as indicated by the disappearance of the starting anhydride), cool the mixture to room temperature.

-

The product may precipitate out upon cooling. If not, the acetic acid can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with cold water to remove any remaining acetic acid and methylammonium salts.

-

Recrystallize the crude product from ethanol to obtain pure 2,4-dimethylisoindoline-1,3-dione as a crystalline solid.

Data Presentation

| Parameter | Recommended Value | Potential Impact of Deviation |

| Solvent | Glacial Acetic Acid or DMF | Purity is critical; protic vs. aprotic can affect reaction rate. |

| Temperature | Reflux (typically 110-150°C) | Lower temps may lead to incomplete reaction; higher temps can cause degradation. |

| Reaction Time | 2-6 hours | Monitor by TLC for completion. |

| Methylamine Stoichiometry | 1.1 - 1.2 equivalents | Excess ensures complete conversion of the anhydride. |

| Expected Yield | 70-95% | Lower yields indicate potential issues with reagents or conditions. |

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 2,4-dimethylisoindoline-1,3-dione.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

-

Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

-

Reddit. (2023, June 23). Gabriel synthesis troubleshooting. [Link]

-

PMC. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]

-

ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. [Link]

- Google Patents. (n.d.). Synthesis process of N-hydroxyl phthalimide.

- Google Patents. (n.d.). Process for making cyclic imides.

-

ResearchGate. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

-

ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

- Google Patents. (n.d.).

-

GSRS. (n.d.). N-METHYL-3-NITROPHTHALIMIDE. [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

-

Scribd. (n.d.). Synthesis of 4-Nitro-N-Methylphthalimide. [Link]

-

European Patent Office. (1989, August 2). METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. [Link]

- Google Patents. (n.d.). Process for making 4-nitro-n-methylphthalimide.

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

- Google Patents. (n.d.). The preparation method of N-methylphthalimide compound.

-

ResearchGate. (2025, February). The amidation of phthalic anhydride using amines. [Link]

-

Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

-

ResearchGate. (n.d.). The reaction of phthalic anhydride and amines yielding transient amides and phthalimides. [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

-

ChemBK. (2024, April 9). 4-amino-N-methylphthalimide. [Link]

-

MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Amino-1H-isoindole-1,3-(2H)dione (II). [Link]

-

YouTube. (2020, April 14). Anhydride reacting with amine to synthesize an acid and amide. [Link]

- Google Patents. (n.d.). Processes for preparing isoindoline-1,3-dione compounds.

-

ResearchGate. (2022, July). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. [Link]

-

ResearchGate. (2025, August 10). 2-Ethylisoindoline-1,3-dione. [Link]

-

MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

Sources

- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scribd.com [scribd.com]

- 8. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. reddit.com [reddit.com]

optimizing reaction temperature for N-methyl-4-methylphthalimide synthesis

Technical Support Center: Optimization of N-Methyl-4-Methylphthalimide Synthesis

Introduction: The "Amic Acid Trap"

Welcome to the technical guide for optimizing the synthesis of N-methyl-4-methylphthalimide . As a Senior Application Scientist, I often see researchers struggle not with the chemistry itself, but with the thermodynamics of the transition.

The synthesis is a classic two-step condensation:

-

Ring Opening (Fast/Exothermic): 4-methylphthalic anhydride reacts with methylamine to form N-methyl-4-methylphthalamic acid (the "amic acid").

-

Ring Closing (Slow/Endothermic): The amic acid must release a molecule of water to cyclize into the target imide.

The Core Problem: Many protocols fail because they sustain temperatures sufficient for Step 1 (<100°C) but insufficient for Step 2 (>130°C). This leaves you with a mixture of product and unreacted amic acid, resulting in poor yields and sticky, difficult-to-purify solids.

Module 1: Thermodynamic Landscape & Mechanism

To control the reaction, you must visualize the energy landscape. The first step is kinetically favored, while the second requires significant thermal activation energy to overcome the entropic penalty of releasing water.

Figure 1: Reaction pathway highlighting the critical thermal barrier required for dehydration (Step 2).

Module 2: Optimized Protocols

Choose the protocol based on your available equipment and scale.

Protocol A: Glacial Acetic Acid Reflux (Recommended for Purity)

Why this works: Acetic acid acts as both solvent and acid catalyst, promoting the dehydration step while solubilizing the intermediate.

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 eq Anhydride : 1.2 eq Methylamine | Excess amine ensures full conversion of anhydride. |

| Solvent | Glacial Acetic Acid (10 mL/g) | High BP (118°C) allows sufficient heat for cyclization. |

| Temperature | Reflux (~118-120°C) | Critical: Must maintain reflux for >4 hours. |

| Work-up | Water Precipitation | Product is insoluble in water; amic acid is soluble. |

Step-by-Step:

-

Dissolve 4-methylphthalic anhydride in glacial acetic acid.

-

Add 40% aqueous methylamine dropwise at room temperature (Exothermic!).

-

Equip a reflux condenser and heat to a hard reflux for 4–6 hours.

-

Cool to room temperature. Pour mixture into 5x volume of ice water.

-

Filter the precipitate. Wash with water and saturated NaHCO₃ (removes traces of acetic acid/amic acid).

-

Dry in a vacuum oven at 60°C.